molecular formula C10H11N3O B8563640 1-[4-(2-Azidoethyl)phenyl]ethan-1-one CAS No. 90513-08-9

1-[4-(2-Azidoethyl)phenyl]ethan-1-one

Cat. No.: B8563640
CAS No.: 90513-08-9
M. Wt: 189.21 g/mol
InChI Key: DDJQPXZDGDSNQU-UHFFFAOYSA-N
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Description

1-[4-(2-Azidoethyl)phenyl]ethan-1-one is an aromatic ketone derivative featuring a para-substituted 2-azidoethyl group on the phenyl ring. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 189.22 g/mol. The azide (-N₃) group confers unique reactivity, particularly in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing triazole derivatives . The ethanone moiety provides a ketone functional group, enabling further derivatization via nucleophilic additions or condensations.

Key structural attributes include:

  • Azidoethyl group: A reactive handle for bioorthogonal chemistry.
  • Para-substitution: Ensures steric accessibility for reactions.
  • Ethanone backbone: A versatile carbonyl group for further functionalization.

Properties

CAS No.

90513-08-9

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-[4-(2-azidoethyl)phenyl]ethanone

InChI

InChI=1S/C10H11N3O/c1-8(14)10-4-2-9(3-5-10)6-7-12-13-11/h2-5H,6-7H2,1H3

InChI Key

DDJQPXZDGDSNQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance ketone electrophilicity, whereas electron-donating groups (e.g., dimethylamino in ) decrease it. The azidoethyl group exhibits moderate electron-withdrawing effects due to the azide’s resonance.

Reactivity and Stability

  • Azide Reactivity : The azidoethyl group enables click chemistry applications, unlike chloromethyl or sulfoxide derivatives . However, azides pose explosion risks under heat or shock, requiring careful handling compared to safer groups like methylthio .
  • Ketone Reactivity: The ethanone group undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation), similar to other aryl ketones .
  • Thermal Stability : Azidoethyl derivatives may decompose at lower temperatures (~100–150°C) compared to sulfoxide or trifluoromethyl analogs, which are stable up to 200°C .

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